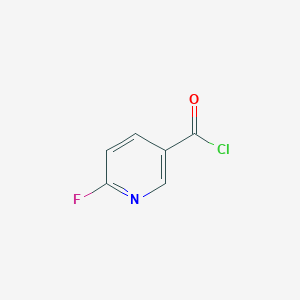

2-Fluoropyridine-5-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-5(8)9-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOCOANFUVSCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562325 | |

| Record name | 6-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65352-94-5 | |

| Record name | 6-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoropyridine-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoropyridine-5-carbonyl chloride (CAS: 65352-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-5-carbonyl chloride, with the CAS number 65352-94-5, is a key building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of a fluorine atom and a carbonyl chloride group on the pyridine ring, make it a versatile reagent for the introduction of the 2-fluoropyridin-5-yl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClFNO | [1] |

| Molecular Weight | 159.55 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not available | |

| Boiling Point | 90-94 °C at 15 mmHg | [2] |

| Density | Not available | |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and alkane solvents (e.g., n-heptane, cyclohexane). Reacts with water. | [2] |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Moisture sensitive. | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from 2-fluoro-5-methylpyridine.[2]

Experimental Protocol: Synthesis of this compound[2]

Step 1: Oxidation of 2-Fluoro-5-methylpyridine to 2-Fluoro-5-pyridinecarboxylic acid

-

To a suitable reaction vessel, add 2-fluoro-5-methylpyridine.

-

In a separate vessel, prepare an aqueous solution of potassium permanganate (KMnO₄) or sodium permanganate (NaMnO₄). The molar ratio of the oxidant to 2-fluoro-5-methylpyridine should be between 2:1 and 4:1.

-

Slowly add the oxidant solution to the 2-fluoro-5-methylpyridine while monitoring the reaction temperature. The reaction is exothermic and may require cooling.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically several hours).

-

Upon completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 2-fluoro-5-pyridinecarboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Acyl Chlorination of 2-Fluoro-5-pyridinecarboxylic acid

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-fluoro-5-pyridinecarboxylic acid obtained in the previous step.

-

Add a chlorinated solvent such as dichloromethane, chloroform, or 1,2-dichloroethane.

-

To this suspension, add thionyl chloride (SOCl₂) or oxalyl chloride (1-2.5 equivalents).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC or disappearance of the starting material).

-

Distill off the excess thionyl chloride/oxalyl chloride and the solvent under reduced pressure.

-

Add an alkane solvent (e.g., n-heptane or cyclohexane) to the residue and cool the mixture to induce crystallization.

-

Filter the mixture to remove any impurities.

-

The filtrate, containing the 2-fluoro-5-carbonyl chloride, is then subjected to reduced pressure distillation. Collect the fraction at 90-94 °C/15 mmHg to obtain the pure product as a colorless liquid, which solidifies upon cooling.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Key Reactions

This compound is a bifunctional molecule, with the reactivity dominated by the electrophilic carbonyl chloride and the activated pyridine ring.

Acylation Reactions

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively.

-

In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

-

Slowly add the solution of the acyl chloride to the stirred aniline solution via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude amide product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Caption: Workflow for acylation of an amine.

Friedel-Crafts Acylation

This compound can be employed in Friedel-Crafts acylation reactions to introduce the 2-fluoro-5-pyridoyl group onto aromatic rings. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the aluminum chloride suspension with vigorous stirring.

-

After the addition is complete, add benzene (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or recrystallization.

Application in Drug Discovery: The Case of Sotorasib

A prominent application of this compound is in the synthesis of Sotorasib (AMG 510), a first-in-class, irreversible inhibitor of KRAS G12C, a specific mutation found in various cancers, including non-small cell lung cancer.[4][5] The 2-fluoropyridine moiety plays a crucial role in the molecule's interaction with the target protein.

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a permanently active, GTP-bound state, leading to uncontrolled cell growth.[6] Sotorasib covalently binds to the cysteine residue of the mutated KRAS G12C, trapping it in an inactive GDP-bound state and thereby inhibiting downstream signaling.

Caption: KRAS G12C pathway and Sotorasib's mechanism of action.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken during its handling and storage.

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable liquid and vapor (H226) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[3] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | Wash skin thoroughly after handling. Wear protective gloves.[3] |

| Eye Damage/Irritation | Causes serious eye irritation (H319) | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Respiratory Irritation | May cause respiratory irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3] |

| Moisture Sensitivity | Reacts with water. | Store in a dry, well-ventilated place. Keep container tightly closed. |

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed under an inert atmosphere.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of novel pharmaceuticals. Its ability to readily undergo acylation and other transformations makes it an important building block for introducing the 2-fluoropyridin-5-yl moiety. The successful application of this compound in the synthesis of the targeted cancer therapy Sotorasib highlights its significance in modern drug discovery. Researchers and scientists working with this compound should be familiar with its properties, reactivity, and safety precautions to ensure its effective and safe utilization in the laboratory.

References

- 1. This compound CAS#: [m.chemicalbook.com]

- 2. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Fluoropyridine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-Fluoropyridine-5-carbonyl chloride. This compound is a valuable building block in medicinal chemistry and drug development due to its reactive carbonyl chloride group and the influence of the fluorine atom on the pyridine ring's reactivity.

Molecular Structure and Properties

This compound is a derivative of pyridine with a fluorine atom at the 2-position and a carbonyl chloride group at the 5-position. The presence of the electron-withdrawing fluorine atom and carbonyl chloride group significantly influences the electron distribution and reactivity of the pyridine ring.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClFNO | [1][] |

| Molecular Weight | 159.55 g/mol | [1] |

| CAS Number | 65352-94-5 | [1] |

| Synonyms | 6-Fluoronicotinoyl chloride, 6-Fluoropyridine-3-carbonyl chloride | [1] |

Synthesis

The most common and direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-fluoropyridine-5-carboxylic acid. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.

Materials:

-

2-Fluoropyridine-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of 2-fluoropyridine-5-carboxylic acid in anhydrous dichloromethane, add a catalytic amount of anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, carefully remove the excess thionyl chloride and the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Logical Relationship of Synthesis

Caption: Synthesis pathway of this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the structure and purity of this compound. The following tables summarize the expected spectroscopic data based on the analysis of similar compounds and general spectroscopic principles.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~8.4 | dd | J(H3-H4) ≈ 8, J(H3-F) ≈ 4 |

| H-4 | ~8.2 | ddd | J(H4-H3) ≈ 8, J(H4-H6) ≈ 2, J(H4-F) ≈ 8 |

| H-6 | ~8.8 | d | J(H6-H4) ≈ 2 |

Note: Predicted values are based on the analysis of substituted pyridines and are subject to solvent effects.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | ~163 (d) | ~240 |

| C-3 | ~115 (d) | ~40 |

| C-4 | ~145 (d) | ~15 |

| C-5 | ~130 | - |

| C-6 | ~152 (d) | ~5 |

| C=O | ~168 | - |

Note: Predicted values are based on the analysis of substituted pyridines and related acyl chlorides.

Table 4: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference |

| F | -65 to -75 | CFCl₃ |

Note: The chemical shift of fluorine is sensitive to the electronic environment.

Table 5: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C=O (Acyl Chloride) | 1770 - 1810 | Stretch |

| C=N, C=C (Pyridine ring) | 1550 - 1620 | Stretch |

| C-F | 1200 - 1250 | Stretch |

| C-Cl | 650 - 800 | Stretch |

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 159/161 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 124 | [M-Cl]⁺ | Loss of chlorine radical |

| 96 | [M-COCl]⁺ | Loss of carbonyl chloride radical |

Experimental Workflow for Characterization

A typical workflow for the synthesis and characterization of this compound is outlined below.

Caption: Experimental workflow for synthesis and characterization.

Safety Information

This compound is expected to be a reactive and corrosive compound. It is likely to be sensitive to moisture and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As an acyl chloride, it will react with water to produce hydrochloric acid.

Disclaimer: The quantitative data and experimental protocols provided in this guide are based on established chemical principles and data from analogous compounds. Specific experimental results may vary. Researchers should always consult primary literature and safety data sheets before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoropyridine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2-Fluoropyridine-5-carbonyl chloride, an important intermediate in the development of pharmaceuticals and agrochemicals. The document details the primary synthetic pathways, experimental protocols, and quantitative data to support laboratory and developmental applications.

Introduction

This compound is a reactive compound widely utilized in organic synthesis. Its structure, featuring a fluorine atom and an acyl chloride group on a pyridine ring, makes it a valuable building block for introducing the 2-fluoropyridin-5-ylcarbonyl moiety into a wide range of molecules. This guide focuses on a common and effective two-step synthesis route commencing from 2-fluoro-5-methylpyridine.

Primary Synthetic Pathway

The most prevalent and scalable synthesis of this compound involves a two-step reaction sequence:

-

Oxidation: The initial step is the oxidation of 2-fluoro-5-methylpyridine to its corresponding carboxylic acid, 2-fluoropyridine-5-carboxylic acid. This transformation is typically achieved using a strong oxidizing agent.

-

Acyl Chlorination: The subsequent step involves the conversion of the synthesized 2-fluoropyridine-5-carboxylic acid into the target acyl chloride. This is a standard transformation in organic chemistry, often employing a chlorinating agent such as thionyl chloride or oxalyl chloride.

This synthetic approach is efficient and provides high yields of the desired product with good purity.

Experimental Protocols

Step 1: Oxidation of 2-Fluoro-5-methylpyridine to 2-Fluoropyridine-5-carboxylic acid

This procedure outlines the oxidation of the methyl group on the pyridine ring to a carboxylic acid.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoro-5-methylpyridine | 111.12 | (Specify) | (Specify) |

| Potassium Permanganate (KMnO4) | 158.03 | (Specify) | (Specify) |

| Water | 18.02 | (Specify) | - |

| Hydrochloric Acid (HCl) | 36.46 | (Specify) | (Specify) |

Procedure:

-

To a reaction vessel, add 2-fluoro-5-methylpyridine and water.

-

Heat the mixture to the specified reaction temperature with vigorous stirring.

-

Slowly add potassium permanganate to the reaction mixture over a defined period.

-

Maintain the reaction at the set temperature for the prescribed duration to ensure complete conversion.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to precipitate the 2-fluoropyridine-5-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification:

The crude 2-fluoropyridine-5-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.

Step 2: Synthesis of this compound

This protocol details the conversion of 2-fluoropyridine-5-carboxylic acid to the final product using thionyl chloride.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoropyridine-5-carboxylic acid | 141.1 | (Specify) | (Specify) |

| Thionyl Chloride (SOCl2) | 118.97 | (Specify) | (Specify) |

| Dichloromethane (DCM) | 84.93 | (Specify) | - |

| n-Heptane | 100.21 | (Specify) | - |

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen), charge a reaction flask with 2-fluoropyridine-5-carboxylic acid and dichloromethane.

-

With stirring, add thionyl chloride dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).

-

Cool the reaction mixture to room temperature and carefully evaporate the excess thionyl chloride and dichloromethane under reduced pressure.

-

Add n-heptane to the residue, cool the mixture to induce crystallization of any remaining solids, and filter.

-

The filtrate, containing the desired product, is then subjected to vacuum distillation to isolate the pure this compound.

Purification:

The final product is purified by reduced pressure distillation, collecting the fraction at the appropriate boiling point and pressure.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound as described in the experimental protocols.

Table 1: Oxidation of 2-Fluoro-5-methylpyridine

| Parameter | Value |

| Reactant Ratio | (Specify based on specific experiment) |

| Solvent | Water |

| Reaction Temperature | (Specify based on specific experiment) |

| Reaction Time | (Specify based on specific experiment) |

| Product Yield | (Specify based on specific experiment) |

| Product Purity | >98% (after recrystallization) |

| Melting Point | 275-278 °C |

Table 2: Acyl Chlorination of 2-Fluoropyridine-5-carboxylic acid

| Parameter | Value |

| Reactant Ratio | 1 : (1-2.5) (Acid : SOCl2) |

| Solvent | Dichloromethane |

| Reaction Temperature | Reflux |

| Reaction Time | 6 hours |

| Product Yield | 78.7% - 80.56% |

| Product Purity | 99.0% - 99.1% |

| Boiling Point | 90-94 °C / 15 mmHg |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the two-step synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via the oxidation of 2-fluoro-5-methylpyridine followed by acyl chlorination is a robust and high-yielding method. This guide provides the necessary technical details, including experimental protocols and quantitative data, to enable researchers and drug development professionals to effectively produce this key synthetic intermediate. Adherence to the described procedures and safety precautions is essential for successful and safe synthesis in a laboratory setting.

References

An In-depth Technical Guide to 2-Fluoropyridine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoropyridine-5-carbonyl chloride, a key building block in modern synthetic and medicinal chemistry. It details the compound's chemical and physical properties, spectroscopic profile, synthesis protocols, and its applications, with a focus on its role in the development of novel therapeutics.

Compound Profile

This compound, also known by its IUPAC name 6-fluoropyridine-3-carbonyl chloride, is a heterocyclic organic compound.[1][] Its structure features a pyridine ring substituted with a fluorine atom at the 2-position and a highly reactive carbonyl chloride group at the 5-position.[1] This unique arrangement of functional groups makes it a valuable reagent for introducing the 2-fluoropyridin-5-yl moiety into various molecular scaffolds.

The fluorine substituent significantly influences the electronic properties of the pyridine ring, enhancing the electrophilicity of the carbonyl carbon and making the compound a potent acylating agent.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 65352-94-5 | [1][] |

| Molecular Formula | C₆H₃ClFNO | [1][] |

| Molecular Weight | 159.55 g/mol | [1][] |

| Boiling Point | 182.8°C (at 760 mmHg) | [1] |

| Density | 1.4 g/cm³ | [1] |

| SMILES | Fc1ccc(cn1)C(=O)Cl | [1] |

| InChIKey | IPOCOANFUVSCLZ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.[1]

| Spectroscopic Technique | Key Features |

| ¹H NMR | Shows characteristic signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing effects of the fluorine and carbonyl chloride groups.[1] |

| ¹⁹F NMR | Provides a distinct signal for the fluorine substituent, confirming its position on the pyridine ring.[1] |

| IR Spectroscopy | A strong absorption band is expected in the range of 1750-1800 cm⁻¹ due to the C=O stretching vibration of the carbonyl chloride. Other characteristic bands include aromatic C=C stretching (~1600 cm⁻¹), C-N stretching (1400-1500 cm⁻¹), and C-F stretching (1000-1300 cm⁻¹).[1] |

| Mass Spectrometry | The molecular ion peak is observed at m/z 159.55, corresponding to the calculated molecular weight. Fragmentation patterns typically show the loss of chlorine and fluorine.[1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-fluoronicotinic acid (also known as 6-fluoronicotinic acid).

Synthesis Workflow

The general workflow for the preparation of this compound from 2-fluoronicotinic acid is illustrated below. This process involves the conversion of the carboxylic acid to the highly reactive acyl chloride using a suitable chlorinating agent.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-fluoronicotinic acid.

Materials:

-

2-Fluoronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

-

Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoronicotinic acid (1.0 equivalent).

-

Solvent Addition: Add an anhydrous solvent such as toluene or DCM to the flask to create a suspension.

-

Reagent Addition:

-

Using Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature.

-

Using Oxalyl Chloride: Add oxalyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C. Add a catalytic amount (1-2 drops) of DMF.

-

-

Reaction: Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) until the reaction is complete, which is typically indicated by the cessation of gas evolution (SO₂ and HCl, or CO, CO₂, and HCl) and the formation of a clear solution.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess chlorinating agent and solvent under reduced pressure. It is crucial to use a trap to neutralize the acidic gases.

-

The resulting crude this compound is often used directly in the next step without further purification due to its moisture sensitivity. If required, purification can be achieved by vacuum distillation.

-

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Reactivity and Applications

This compound is a versatile intermediate primarily used in acylation reactions. Its high reactivity allows it to readily react with a wide range of nucleophiles.

General Reaction Scheme

The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of amides, esters, and ketones. This reactivity is central to its utility in organic synthesis.

Applications in Drug Development

The 2-fluoropyridine motif is a common feature in many biologically active compounds and pharmaceuticals. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug molecule. This compound serves as a crucial starting material for incorporating this valuable structural unit.

Its applications span various therapeutic areas, including but not limited to:

-

Oncology: Synthesis of kinase inhibitors.

-

Infectious Diseases: Development of novel antibacterial and antiviral agents.

-

Neuroscience: Creation of compounds targeting receptors and enzymes in the central nervous system.

The ability to readily form stable amide bonds makes it particularly useful for linking different fragments in a drug discovery program, facilitating the exploration of structure-activity relationships (SAR).

Conclusion

This compound is a high-value reagent in synthetic organic and medicinal chemistry. Its well-defined properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for researchers. The strategic incorporation of the 2-fluoropyridine moiety, enabled by this compound, continues to contribute to the discovery and development of new and improved therapeutic agents. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

The Advent and Synthesis of a Key Pharmaceutical Intermediate: 2-Fluoropyridine-5-carbonyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-5-carbonyl chloride, a halogenated pyridine derivative, has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of both a fluorine atom and a carbonyl chloride group on the pyridine ring, render it a highly reactive and versatile intermediate. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, while the carbonyl chloride at the 5-position serves as a reactive site for acylation reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and logical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 65352-94-5[] |

| Molecular Formula | C₆H₃ClFNO[2][3] |

| Molecular Weight | 159.55 g/mol [2][3] |

| IUPAC Name | 6-fluoropyridine-3-carbonyl chloride[] |

| Synonyms | 6-Fluoronicotinoyl chloride, 6-fluoropyridine-3-carbonyl chloride[] |

| Appearance | White to off-white solid (when frozen for storage)[4] |

Synthesis and Discovery

The "discovery" of this compound is intrinsically linked to the development of synthetic methodologies for its preparation. While a singular "discovery" event is not documented, its emergence is a result of the ongoing quest for novel fluorinated heterocyclic compounds for use in medicinal chemistry. The primary synthetic routes involve the functionalization of a pre-existing fluorinated pyridine ring or the introduction of fluorine to a pyridine precursor.

Synthetic Pathways

Several methods have been developed for the synthesis of this compound and its analogs. A prevalent strategy involves the oxidation of a methyl group at the 5-position of a 2-fluoropyridine ring to a carboxylic acid, followed by chlorination.

Caption: General synthesis pathway for this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established methodologies for analogous transformations.

Protocol 1: Oxidation of 2-Fluoro-5-methylpyridine to 2-Fluoro-5-pyridinecarboxylic acid[4]

This two-step process involves the oxidation of 2-fluoro-5-methylpyridine followed by acyl chlorination.

Materials:

-

2-Fluoro-5-methylpyridine

-

Potassium permanganate (KMnO₄) or Sodium permanganate (NaMnO₄)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Chlorinated solvent (e.g., dichloromethane, chloroform)

-

Alkane solvent (e.g., n-hexane, cyclohexane)

Procedure:

-

Oxidation: 2-Fluoro-5-methylpyridine is heated in the presence of an oxidizing agent such as potassium permanganate or sodium permanganate to yield 2-fluoro-5-pyridinecarboxylic acid.

-

Acyl Chlorination: The resulting 2-fluoro-5-pyridinecarboxylic acid is refluxed with thionyl chloride or oxalyl chloride in a chlorinated solvent.

-

Work-up: After the reaction, the solvent is distilled off under reduced pressure. An alkane solvent is then added, and the mixture is cooled to induce precipitation.

-

Purification: The solid product is collected by filtration. Further purification can be achieved by reduced pressure rectification, collecting the fraction at 90-94 °C/15 mmHg, to obtain the final product as a colorless liquid which solidifies upon freezing.[4]

Protocol 2: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride[5]

While not the title compound, the synthesis of this analog provides insight into the methodologies used for preparing fluorinated pyridine carbonyl chlorides.

Materials:

-

Methyl 2,6-dihydroxy-5-fluoronicotinate

-

Phosphorus oxychloride (POCl₃)

-

Lithium chloride (LiCl)

-

Methylene chloride (CH₂Cl₂)

Procedure:

-

Reaction Setup: Methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and lithium chloride are charged into a sealed pressure tube.

-

Heating: The sealed tube is heated in an oil bath at 152-158 °C for 25 hours.

-

Extraction: After cooling, methylene chloride is added to the reaction mixture. The combined mixtures are filtered.

-

Purification: The filtrate is concentrated, and the product is isolated by short path vacuum distillation to yield 2,6-dichloro-5-fluoronicotinoyl chloride.

Reactivity and Applications in Drug Discovery

This compound is a valuable reagent in the synthesis of pharmaceuticals due to the reactivity of its two functional groups. The fluorine atom at the 2-position facilitates nucleophilic aromatic substitution (SNAr) reactions, which are significantly faster than for the corresponding 2-chloropyridines.[5] This allows for the introduction of a wide range of nucleophiles under relatively mild conditions. The carbonyl chloride group readily undergoes acylation reactions with amines and alcohols to form amides and esters, respectively.[2]

These characteristics make it an important intermediate in the creation of complex molecules, including those with therapeutic potential. Fluorinated pyridines are common motifs in many approved drugs.

Caption: Reactivity of this compound.

Conclusion

This compound stands as a testament to the advancements in synthetic organic chemistry, providing a versatile platform for the construction of novel molecular architectures. Its strategic combination of a reactive acyl chloride and an activated fluoro-substituted pyridine ring makes it an indispensable tool for medicinal chemists and drug development professionals. The synthetic protocols and reactivity profile detailed in this guide offer a foundational understanding for the effective utilization of this important chemical intermediate in research and development.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoropyridine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 2-Fluoropyridine-5-carbonyl chloride (CAS No. 65352-94-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information on the known hazards of its constituent functional groups: the 2-fluoropyridine moiety and the acyl chloride group. This approach provides a robust framework for risk assessment and safe handling in a laboratory and drug development setting.

Chemical and Physical Properties

| Property | Value | Source/Justification |

| Chemical Name | This compound | |

| Synonyms | 6-Fluoronicotinoyl chloride, 6-Fluoropyridine-3-carbonyl chloride | [1] |

| CAS Number | 65352-94-5 | [1] |

| Molecular Formula | C₆H₃ClFNO | [1] |

| Molecular Weight | 159.55 g/mol | [1] |

| Appearance | Likely a colorless to light-yellow fuming liquid or low-melting solid | Inferred from the properties of similar acyl chlorides. |

| Boiling Point | Data not available | Likely higher than 2-fluoropyridine (125.9°C) due to increased molecular weight.[2] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Reacts violently with water and other protic solvents. Soluble in aprotic organic solvents. | General reactivity of acyl chlorides.[3][4] |

Hazard Identification and Classification

While a specific GHS classification is unavailable, a hazard assessment based on its chemical structure indicates the following potential hazards:

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[5] Inhalation may cause severe respiratory tract irritation and could be fatal in high concentrations.[5][6]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7] Acyl chlorides are corrosive to skin and mucous membranes.[3][7]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[7] Contact can lead to irreversible eye injury.[5]

-

Reactivity: Reacts violently with water, alcohols, amines, and strong bases, releasing heat and toxic, corrosive hydrogen chloride (HCl) gas.[4][5] Moisture sensitive; handle under inert atmosphere.[8]

The primary hazards are associated with the high reactivity of the acyl chloride functional group. Upon contact with moisture, it readily hydrolyzes to 6-fluoronicotinic acid and hydrogen chloride.[9][10] The liberated HCl is a corrosive gas that can cause severe respiratory and tissue damage.[6]

Personal Protective Equipment (PPE)

Strict adherence to appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and corrosive fumes that can cause severe eye damage.[11][12] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile). Inspect gloves before each use. | Prevents skin contact, which can cause severe burns.[11][13] |

| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects against splashes and potential ignition.[11] |

| Respiratory Protection | Use in a certified chemical fume hood. For emergencies or situations with inadequate ventilation, a full-face respirator with an acid gas cartridge is required. | Prevents inhalation of corrosive vapors and fumes.[4][12] |

Safe Handling and Storage

Experimental Workflow for Safe Handling

Caption: Safe Handling Workflow for this compound.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]

-

Keep containers tightly sealed to prevent contact with moisture.[7]

-

Store under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Incompatible materials include water, alcohols, amines, strong bases, and strong oxidizing agents.[8]

Reactivity and Hazardous Decomposition

The primary reactivity concern is the hydrolysis of the acyl chloride group.

Chemical Reactivity Pathway

Caption: Reactivity of this compound.

Hazardous Decomposition Products: Under fire conditions, expect the release of carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6]

First Aid Measures

Immediate medical attention is crucial in all cases of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |

Experimental Protocols

General Handling Protocol:

-

Preparation: Before starting any work, ensure a certified chemical fume hood is operational. Prepare all necessary reagents and equipment. Have appropriate spill control materials (e.g., dry sand, sodium bicarbonate) and quenching solutions (e.g., a secondary amine in an inert solvent) readily available.

-

Inert Atmosphere: Handle the compound under an inert atmosphere of nitrogen or argon to prevent hydrolysis from atmospheric moisture.

-

Dispensing: Use a syringe or cannula for liquid transfers. For solids, work quickly in a glove box or under a positive flow of inert gas.

-

Reaction: Add this compound slowly and in a controlled manner to the reaction mixture, as its reactions are often exothermic.

-

Quenching: After the reaction is complete, quench any unreacted acyl chloride carefully. This can be done by slowly adding the reaction mixture to a stirred, cooled solution of a nucleophile like isopropanol or a dilute aqueous base. Be prepared for gas evolution (HCl).

-

Waste Disposal: All waste materials, including contaminated PPE and glassware, should be collected in a designated, labeled hazardous waste container for proper disposal according to institutional and local regulations.

Spill Response Protocol:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

-

Contain: For small spills, cover with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water or combustible materials.

-

Neutralize: Cautiously neutralize the spill with a weak base like sodium bicarbonate.

-

Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department before working with this or any other hazardous chemical.

References

- 1. scbt.com [scbt.com]

- 2. innospk.com [innospk.com]

- 3. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. Gas detectors and respiratory protection equipments C2H3ClO (acetyl chloride), CAS number 75-36-5 [en.gazfinder.com]

- 5. nj.gov [nj.gov]

- 6. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 12. leelinework.com [leelinework.com]

- 13. safety.nmsu.edu [safety.nmsu.edu]

In-Depth Technical Guide to 2-Fluoropyridine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-5-carbonyl chloride, also known as 6-fluoronicotinoyl chloride, is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, namely the electron-withdrawing fluorine atom and the reactive acyl chloride group, make it a valuable building block for the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients (APIs). The fluorine substituent enhances the reactivity of the pyridine ring towards nucleophilic aromatic substitution, while the carbonyl chloride functionality allows for facile acylation reactions. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with key experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 65352-94-5 | [1] |

| Molecular Formula | C₆H₃ClFNO | [1] |

| Molecular Weight | 159.55 g/mol | [1] |

| Boiling Point | 90-94 °C at 15 mmHg218.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.408 g/cm³ (Predicted) | |

| Appearance | Not explicitly found, but related compounds are often liquids or low-melting solids. | |

| Solubility | Soluble in many common organic solvents. | |

| Melting Point | Data not available in the search results. |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of both the fluorine and carbonyl chloride substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a characteristic signal for the fluorine atom attached to the pyridine ring, confirming its presence and electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups:

-

C=O Stretching: A strong absorption band is expected in the range of 1750-1800 cm⁻¹ for the carbonyl chloride group.[3]

-

Aromatic C=C and C=N Stretching: Bands in the region of 1400-1600 cm⁻¹ are characteristic of the pyridine ring.

-

C-F Stretching: A strong absorption band in the range of 1000-1300 cm⁻¹ indicates the presence of the carbon-fluorine bond.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Reactivity and Stability

This compound is a reactive compound due to the presence of the acyl chloride group. It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution reactions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 6-fluoronicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Protocol: Synthesis from 6-Fluoronicotinic Acid using Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-fluoronicotinic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation.

Caption: Synthesis of this compound.

Handling and Storage

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

References

An In-depth Technical Guide to 2-Fluoropyridine-5-carbonyl chloride for Researchers and Drug Development Professionals

Introduction: 2-Fluoropyridine-5-carbonyl chloride, with the CAS number 65352-94-5, is a key building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a fluorine-substituted pyridine ring and a reactive acyl chloride moiety, make it a valuable reagent for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its suppliers, chemical properties, synthesis, and applications, with a focus on experimental protocols and logical workflows to aid researchers in their endeavors.

Chemical Properties and Supplier Information

This compound is a halogenated heterocyclic compound with the molecular formula C₆H₃ClFNO and a molecular weight of 159.55 g/mol .[1] The presence of an electron-withdrawing fluorine atom on the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.[1]

Physicochemical Data:

| Property | Value |

| CAS Number | 65352-94-5 |

| Molecular Formula | C₆H₃ClFNO |

| Molecular Weight | 159.55 g/mol |

| Synonyms | 6-Fluoronicotinoyl chloride, 6-Fluoropyridine-3-carbonyl chloride |

Major Suppliers and Manufacturers:

A number of chemical suppliers offer this compound in various quantities and purities. Researchers should always consult the supplier's certificate of analysis for detailed purity information.

| Supplier | Purity | Available Quantities | Price (USD, approx.) |

| Apollo Scientific | 95% | 500mg, 1g, 5g | $127 (500mg), $184 (1g) |

| CymitQuimica | ~80% | 500mg | $140 (500mg) |

| Amadis Chemical | 97% | 25g | $664 (25g) |

| BOC Sciences | Inquiry | Inquiry | Inquiry |

| Allychem Co. Ltd. | Inquiry | Inquiry | Inquiry |

| INDOFINE Chemical Company, Inc. | Inquiry | Inquiry | Inquiry |

| Frontier Scientific, Inc. | Inquiry | Inquiry | Inquiry |

| ChemicalBook | Various | Various | Various |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-fluoropyridine-5-carboxylic acid (also known as 6-fluoronicotinic acid). This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis from 2-Fluoropyridine-5-carboxylic Acid

Materials:

-

2-Fluoropyridine-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoropyridine-5-carboxylic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane or toluene.

-

Addition of Catalyst: Add a catalytic amount of anhydrous DMF (a few drops) to the suspension.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the stirred suspension at room temperature. The addition should be done in a well-ventilated fume hood as corrosive and toxic gases (HCl, SO₂, CO, CO₂) are evolved.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by taking small aliquots, quenching with methanol, and analyzing the formation of the methyl ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess chlorinating agent and the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile reagent primarily used in acylation reactions to introduce the 2-fluoro-5-pyridinylcarbonyl moiety into various molecules. This is a crucial step in the synthesis of many pharmaceutical compounds. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.

General Experimental Protocol for Amide Synthesis (Acylation of an Amine)

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in an anhydrous solvent like DCM or THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent. Slowly add this solution to the stirred amine solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired amide.

Caption: General workflow for amide synthesis using this compound.

Role in Drug Development:

The 2-fluoropyridine moiety is a common feature in many modern pharmaceuticals. The fluorine atom can improve pharmacokinetic properties such as metabolic stability and membrane permeability. The pyridine nitrogen can act as a hydrogen bond acceptor, crucial for target engagement. For instance, fluorinated pyridines are found in various classes of drugs, including kinase inhibitors and central nervous system agents. The use of this compound allows for the efficient incorporation of this valuable pharmacophore into drug candidates.

References

An In-depth Technical Guide to the Basic Reactivity of 2-Fluoropyridine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of 2-Fluoropyridine-5-carbonyl chloride, a key building block in medicinal chemistry and drug discovery. This document details its core chemical properties, reactivity profile, experimental protocols for its principal reactions, and essential safety information.

Core Chemical Properties and Reactivity

This compound (Molecular Formula: C₆H₃ClFNO, Molecular Weight: 159.55 g/mol ) is a bifunctional molecule featuring a highly reactive acyl chloride group at the 5-position and a fluorine atom at the 2-position of the pyridine ring. This substitution pattern dictates its primary modes of reactivity: acylation and nucleophilic aromatic substitution (SNAr).

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value/Description |

| Molecular Formula | C₆H₃ClFNO |

| Molecular Weight | 159.55 g/mol |

| Appearance | Typically a solid or liquid, depending on purity |

| ¹H NMR | Aromatic protons exhibit characteristic shifts influenced by the electron-withdrawing fluorine and carbonyl chloride groups. |

| ¹³C NMR | Signals correspond to the substituted pyridine ring carbons, with the carbonyl carbon appearing at a characteristic downfield shift. |

| ¹⁹F NMR | A single resonance in the aromatic fluorine region confirms the presence and position of the fluorine atom. |

| IR Spectroscopy | A strong C=O stretching band is expected in the range of 1750-1800 cm⁻¹, characteristic of an acyl chloride. Aromatic C=C and C-N stretching bands appear around 1600 cm⁻¹ and 1400-1500 cm⁻¹, respectively. The C-F stretching vibration is typically observed between 1000-1300 cm⁻¹.[1] |

| Mass Spectrometry | The molecular ion peak is observed at m/z 159.5. Fragmentation patterns are consistent with the loss of Cl, CO, and F.[1] |

The molecule's reactivity is dominated by two key sites:

-

The Carbonyl Chloride: This functional group is a potent acylating agent, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. This reactivity is central to its use in constructing larger, more complex molecules.

-

The C2-Fluorine: The fluorine atom at the 2-position activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes the C2 carbon electron-deficient and thus susceptible to attack by nucleophiles. This allows for the introduction of various substituents at this position. Notably, the SNAr reaction of 2-fluoropyridine is significantly faster than that of 2-chloropyridine, highlighting the activating effect of the fluorine substituent.

Key Reactions and Mechanisms

The dual reactivity of this compound allows for a variety of synthetic transformations. The following sections detail the most important reactions, including their mechanisms and representative experimental protocols.

Acylation Reactions (Amide and Ester Formation)

The reaction of the acyl chloride moiety with nucleophiles is a cornerstone of its application. These reactions are typically fast and efficient, proceeding via a nucleophilic acyl substitution mechanism.

Caption: General workflow for the acylation reaction.

-

Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Table 2: Representative Yields for Amidation of 2-Fluoropyridine Analogs

| Amine | Product | Yield (%) |

| Lithium diisopropylamide | 2-(Diisopropylamino)pyridine | 85 |

| Lithium piperidide | 2-(Piperidino)pyridine | 90 |

| Lithium morpholide | 2-(Morpholino)pyridine | 88 |

| Lithium N-methylanilide | 2-(N-Methylanilino)pyridine | 75 |

Data adapted from a study on the amination of 2-fluoropyridine and is provided for illustrative purposes.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position can be displaced by a variety of nucleophiles. This reaction is particularly useful for introducing nitrogen, oxygen, or sulfur-containing functional groups at this position. The reaction proceeds through a Meisenheimer-like intermediate.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

-

Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reaction: Add the nucleophile (1.0-1.5 equivalents) and a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 equivalents).

-

Heating: Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and amines. The container should be tightly sealed to prevent hydrolysis by atmospheric moisture.

-

In case of Spills: Absorb spills with an inert material and dispose of as hazardous waste.

Applications in Drug Development

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The ability to form stable amide bonds while also allowing for further functionalization of the pyridine ring through SNAr reactions provides a versatile platform for creating libraries of compounds for drug screening. The fluorinated pyridine motif is present in numerous biologically active compounds, and its incorporation can enhance metabolic stability, binding affinity, and pharmacokinetic properties.

Conclusion

This compound is a highly versatile and reactive building block. Its utility is derived from the presence of two distinct reactive sites: the acyl chloride for straightforward acylation reactions and the 2-fluoro substituent that activates the pyridine ring for nucleophilic aromatic substitution. A thorough understanding of its reactivity, coupled with appropriate handling procedures, enables medicinal chemists and drug development professionals to leverage this compound for the efficient synthesis of novel and complex molecular entities.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoropyridine-5-carbonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-5-carbonyl chloride, also known as 6-fluoronicotinoyl chloride, is a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The incorporation of a fluorine atom onto the pyridine ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. The acyl chloride functionality provides a reactive handle for the facile introduction of the 2-fluoropyridine-5-carboxamide scaffold into a wide range of molecular architectures through amide bond formation with primary and secondary amines. This scaffold is present in a variety of biologically active compounds, including kinase inhibitors and other targeted therapies.

Applications in Medicinal Chemistry

The primary application of this compound is as an acylating agent for the synthesis of 2-fluoro-5-carboxamide derivatives. This moiety is a key structural feature in many compounds under investigation for the treatment of cancers and inflammatory diseases.

-

Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The 2-fluoro substituent can form favorable interactions and improve the overall inhibitory potency and selectivity of the compound.

-

Structure-Activity Relationship (SAR) Studies: The reactivity of the acyl chloride allows for the rapid generation of a library of amide analogues for SAR exploration. By varying the amine coupling partner, researchers can systematically probe the effects of different substituents on the biological activity of the resulting compounds.

-

Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism, leading to an improved pharmacokinetic profile of the drug candidate.

Quantitative Data: Representative Amide Coupling Reactions

The following table summarizes the expected yields for the acylation of various amines with this compound under standard reaction conditions. These are representative yields and may vary depending on the specific substrate and reaction conditions.

| Entry | Amine Substrate | Product | Expected Yield (%) |

| 1 | Aniline | N-phenyl-2-fluoronicotinamide | 85-95 |

| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-fluoronicotinamide | 88-97 |

| 3 | Benzylamine | N-benzyl-2-fluoronicotinamide | 90-98 |

| 4 | Morpholine | (2-fluoropyridin-5-yl)(morpholino)methanone | 87-96 |

| 5 | 3-Aminopyrazole | N-(1H-pyrazol-3-yl)-2-fluoronicotinamide | 80-90 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Fluoro-N-aryl-nicotinamides

This protocol describes a general method for the acylation of an aniline derivative with this compound.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.0-1.2 eq)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0-1.2 eq) and the tertiary amine base (2.0-3.0 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

-

Slowly add the solution of this compound to the stirred amine solution at 0 °C via a dropping funnel over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-aryl-2-fluoronicotinamide.

Protocol 2: Synthesis of this compound

This protocol describes the preparation of this compound from 2-Fluoronicotinic acid.[1]

Materials:

-

2-Fluoronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF) (catalytic amount)

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Suspend 2-Fluoronicotinic acid in anhydrous DCM in a round-bottom flask.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride).

-

Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Visualizations

Caption: Experimental workflow for the synthesis of N-aryl-2-fluoronicotinamides.

Caption: Inhibition of a generic kinase signaling pathway by a 2-fluoropyridine derivative.

References

Application Notes and Protocols for 2-Fluoropyridine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-5-carbonyl chloride is a valuable and reactive building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups: a highly reactive acyl chloride and a fluorinated pyridine ring. The acyl chloride allows for straightforward formation of amide and ester linkages, which are prevalent in biologically active molecules. The 2-fluoro substituent on the pyridine ring enhances the electrophilicity of the carbonyl group and can also serve as a site for nucleophilic aromatic substitution, offering further opportunities for molecular diversification. Furthermore, the incorporation of a fluoropyridine moiety can improve the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

These application notes provide an overview of the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for the synthesis of amide and ester derivatives are provided, along with a representative example of its use in the synthesis of a pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor scaffold.

Key Applications

-

Acylating Agent: The primary application of this compound is as an acylating agent to introduce the 6-fluoronicotinoyl moiety into a target molecule. This is typically achieved through reaction with nucleophiles such as primary and secondary amines to form amides, or with alcohols and phenols to form esters.

-

Synthesis of Kinase Inhibitors: The 6-fluoronicotinamide scaffold is a key component in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The fluoropyridine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

-

Building Block for Bioactive Molecules: Beyond kinase inhibitors, this compound can be used in the synthesis of a wide range of other biologically active compounds where the introduction of a fluoropyridine group is desired to enhance pharmacological properties.

Data Presentation: Representative Acylation Reactions

The following tables summarize typical reaction conditions and expected yields for the acylation of amines and alcohols with this compound. These are representative examples, and optimization may be required for specific substrates.

Table 1: Synthesis of N-Substituted-6-fluoronicotinamides

| Entry | Amine Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Triethylamine | Dichloromethane (DCM) | 2-4 | 90-98 |

| 2 | Benzylamine | Pyridine | Tetrahydrofuran (THF) | 3-6 | 92-99 |